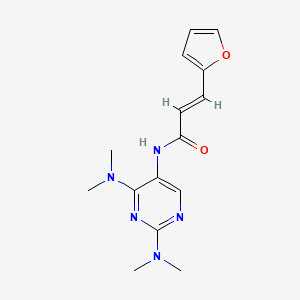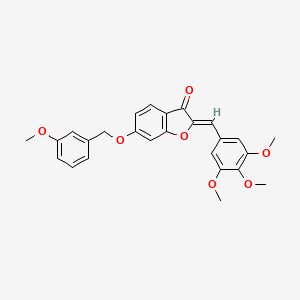![molecular formula C20H26N4O B2492290 (4-Phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanon CAS No. 2034480-87-8](/img/structure/B2492290.png)
(4-Phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.455. The purity is usually 95%.
BenchChem offers high-quality (4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Imidazol, ein Kernbestandteil dieser Verbindung, ist für seine breite Palette an chemischen und biologischen Eigenschaften bekannt . Es hat sich zu einem wichtigen Baustein in der Entwicklung neuer Medikamente entwickelt . Die Derivate von 1,3-Diazolen zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimikrobielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, fiebersenkende, antivirale, antioxidative, antiamoebische, antihelminthische, antifungizide und ulzerogene Aktivitäten .
Antimikrobielle Aktivität
Imidazolderivate wurden synthetisiert und auf ihre antimikrobielle Aktivität gegen verschiedene Bakterienstämme wie Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae und Salmonella typhi getestet .
Acetylcholinesterase-Hemmende Aktivität
Eine Reihe von 2-(4-Phenylpiperazin-1-yl)pyrimidin-5-carboxamid-Derivaten, die strukturell dem fraglichen Stoff ähneln, wurden für die Behandlung der Alzheimer-Krankheit (AD) entworfen und synthetisiert . Diese Verbindungen zeigten in vitro moderate Acetylcholinesterase-Hemmaktivitäten . Unter ihnen zeigte Verbindung 6g die stärkste Hemmaktivität gegen AChE .
Behandlung der Alzheimer-Krankheit
Die Verbindung 6g, ein Derivat von 2-(4-Phenylpiperazin-1-yl)pyrimidin-5-carboxamid, zeigte vielversprechende Ergebnisse als potenzielle Behandlung der Alzheimer-Krankheit . Es wurde festgestellt, dass es ein selektiver AChE-Hemmer ist, und sein Hemmmechanismus wurde durch kinetische Studien analysiert .
Anti-HIV-Aktivität
Indolderivate, die strukturelle Ähnlichkeiten mit der fraglichen Verbindung aufweisen, wurden synthetisiert und auf ihre Anti-HIV-Aktivität getestet . Es wurde festgestellt, dass diese Verbindungen die Replikation von HIV-1 (IIIB) und HIV-2 (ROD) Stämmen in akut infizierten Zellen hemmen .
Antitumoraktivität
Imidazolderivate wurden als Anti-Tumor-Aktivität gezeigt . Dies deutet darauf hin, dass die fragliche Verbindung, die einen Imidazol-Anteil enthält, ebenfalls potenzielle Anwendungen in der Krebsbehandlung haben könnte.
Wirkmechanismus
Target of Action
It is known that both indole and imidazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds containing indole and imidazole moieties are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby influencing the biological processes in which these proteins are involved.
Biochemical Pathways
Indole and imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, cancer, viral replication, microbial growth, and more.
Pharmacokinetics
The physicochemical properties of the compound, such as its boiling point and density , can provide some insights into its potential pharmacokinetic behavior. For instance, its relatively high boiling point suggests that it may have good thermal stability, which could potentially enhance its bioavailability.
Result of Action
Given the wide range of biological activities associated with indole and imidazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels, depending on the specific targets and pathways it interacts with.
Biochemische Analyse
Biochemical Properties
Imidazole derivatives, which this compound is a part of, have been known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways.
Cellular Effects
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
Imidazole derivatives have been known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
[4-(2-phenylethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(17-6-7-18-19(14-17)22-15-21-18)24-12-10-23(11-13-24)9-8-16-4-2-1-3-5-16/h1-5,15,17H,6-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZJFEWQIGJQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCN(CC3)CCC4=CC=CC=C4)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2492207.png)
![2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B2492208.png)

![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2492211.png)





![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2492220.png)


![4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B2492225.png)

